![molecular formula C22H19FN4O2S B2481099 3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-63-1](/img/structure/B2481099.png)
3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules like "3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one" typically involves multi-step reactions, starting from simpler building blocks. For example, related compounds have been synthesized through straightforward multicomponent reactions, such as those involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to molecules crystallizing in specific space groups with defined molecular conformations (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by their planarity, except for certain rings adopting specific conformations such as the envelope conformation. Crystal structure analysis reveals supermolecular assembly consolidated by π-π interactions and stabilized by hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction potential (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical properties of such compounds are closely related to their functional groups and molecular structure. For instance, the presence of fluorophenyl groups can significantly affect the molecule's reactivity, enhancing its potential for participating in various chemical reactions, including electrophilic and nucleophilic substitutions. The sulfanyl and pyrrolidinyl groups introduce further complexity, affecting solubility, reactivity, and potential for forming intermolecular bonds.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are influenced by the molecular structure's intricacies. For example, compounds with planar structures and strong intermolecular hydrogen bonding often exhibit higher melting points and specific crystalline forms. The presence of fluorine atoms can affect the compound's polarity, impacting its solubility in different solvents.
Chemical Properties Analysis
The chemical properties are dictated by the functional groups and their arrangement within the molecule. The fluorophenyl group, for instance, can enhance the compound's stability and reactivity towards nucleophilic substitution reactions. The sulfanyl group could provide sites for oxidative reactions, potentially leading to the formation of sulfones or sulfoxides, whereas the pyrrolidinyl group might engage in ring-opening reactions under specific conditions.
Scientific Research Applications
Application in Material Science
A study by Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, which included compounds related to 3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one. These materials showed potential for applications in optical and electronic devices due to their good thermomechanical stabilities (Tapaswi et al., 2015).
Role in Crystal Structure and Molecular Docking Studies
Venkateshan et al. (2019) conducted crystal structure analysis and molecular docking studies on pyridine derivatives, closely related to the chemical , which showed potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is significant in apoptosis sensitivity in specific cells and tumorspheres (Venkateshan et al., 2019).
In Synthesis and Characterization of Pharmaceuticals
Sharma et al. (2013) described the synthesis and characterization of a compound structurally similar to 3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one. Such compounds have potential applications in pharmaceutical research, especially in exploring novel drug candidates (Sharma et al., 2013).
Application in Electrochromic Devices
Türkarslan et al. (2007) explored the synthesis of a copolymer for electrochromic devices. This research is relevant as it involves compounds related to 3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one, indicating its potential use in developing advanced electrochromic materials (Türkarslan et al., 2007).
Use in Photoluminescent Materials
Constable et al. (2014) investigated the synthesis of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including structures similar to the compound . These materials have potential applications in photoluminescent devices and light-emitting diodes (Constable et al., 2014).
Role in Selective Inhibition Studies
Duan et al. (2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with structures closely related to the compound . These studies are crucial in medicinal chemistry for developing selective inhibitors for specific biological targets (Duan et al., 2019).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c23-14-7-9-15(10-8-14)27-21(29)20-19(16-5-1-2-6-17(16)24-20)25-22(27)30-13-18(28)26-11-3-4-12-26/h1-2,5-10,24H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZTRQPVFZUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

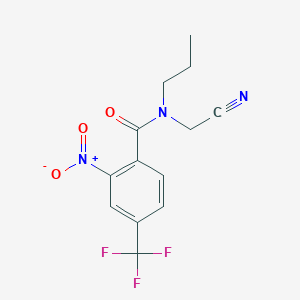
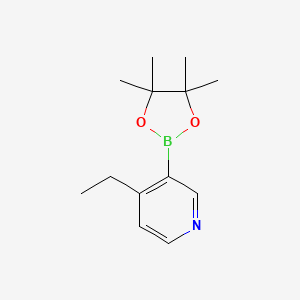

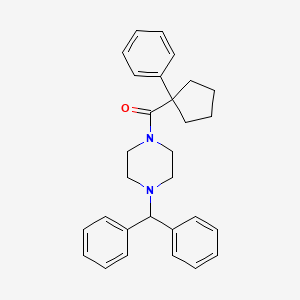
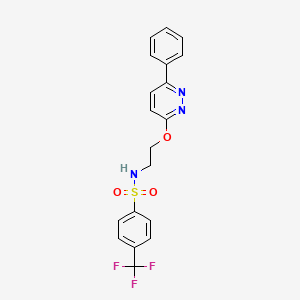
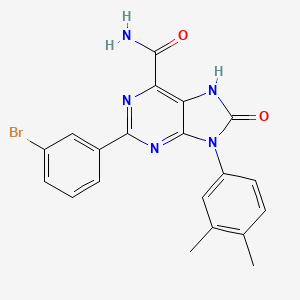
![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)


![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)
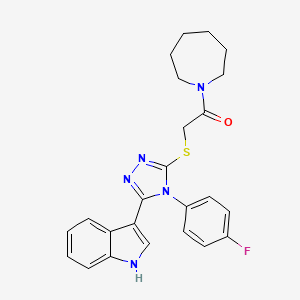
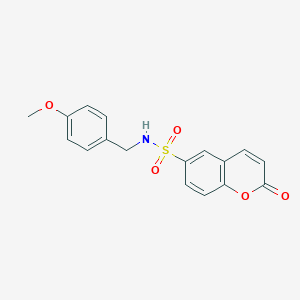
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)